molecular formula C11H13ClN4 B8418494 5-Chloro-3-piperazin-1-YL-1H-indazole

5-Chloro-3-piperazin-1-YL-1H-indazole

Cat. No.: B8418494
M. Wt: 236.70 g/mol
InChI Key: MAEHNNSRVLOXLB-UHFFFAOYSA-N
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Description

5-Chloro-3-piperazin-1-YL-1H-indazole is a chemical reagent designed for research and development applications. This compound features an indazole heterocyclic core, a common scaffold in medicinal chemistry, which is substituted at the 3-position with a piperazine group. The piperazine ring is a privileged structure known to improve solubility and confer key molecular interactions, potentially enhancing binding affinity to biological targets. Indazole derivatives are prominent in scientific literature for their broad spectrum of biological activities. Specifically, hybrid molecules incorporating indazole moieties have demonstrated significant potential in anticancer research, showing potent cytotoxic activity against various human cancer cell lines such as breast (MCF-7), lung (A549), and colorectal (Caco-2) in vitro. The structural flexibility of the indazole core allows it to be incorporated into larger, more complex molecules, facilitating the exploration of new chemical space in drug discovery. This makes this compound a valuable building block for synthesizing novel compounds, particularly for investigating kinase inhibition and developing targeted therapies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13ClN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15)

InChI Key

MAEHNNSRVLOXLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

5-Chloro-3-piperazin-1-YL-1H-indazole has been studied for its potential as an anticancer agent. Research indicates that indazole derivatives exhibit potent inhibitory effects against various cancer cell lines.

Case Study: BCR-ABL Inhibition

A notable study identified a related compound, AKE-72, which demonstrated remarkable potency as a pan-BCR-ABL inhibitor, including against the imatinib-resistant mutant T315I. The compound exhibited IC50 values of less than 0.5 nM against BCR-ABL wild type and 9 nM against the resistant mutant, showcasing its potential in treating resistant forms of leukemia . This indicates that modifications of indazole structures, such as incorporating piperazine moieties, can enhance their therapeutic efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indazole derivatives have shown effectiveness against various microbial strains, suggesting their potential use in treating infections.

Antibacterial Activity

Research has demonstrated that compounds derived from indazole, including this compound, exhibit significant antibacterial activity. For instance, studies reported the minimum inhibitory concentrations (MIC) against common pathogens like Staphylococcus aureus and Escherichia coli, indicating their effectiveness in inhibiting bacterial growth .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuropharmacological Applications

There is emerging evidence that piperazine derivatives can influence neurological pathways. Some studies suggest that compounds similar to this compound may have anxiolytic or antidepressant effects due to their interactions with neurotransmitter systems .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indazole structure can influence its pharmacological properties.

Synthesis Overview

The synthesis typically involves the reaction of piperazine with chlorinated indazole derivatives under specific conditions to ensure optimal yield and purity. Various solvents and catalysts are employed to facilitate these reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The table below compares 5-Chloro-3-piperazin-1-YL-1H-indazole with structurally related compounds from recent literature:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications
This compound Indazole 5-Cl, 3-piperazine ~257.7 Kinase inhibition, CNS
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine 4-imino, 1-p-tolyl, 5-amine ~310.3 Anticancer, enzyme inhibition
3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 21b, ) Imidazo[4,5-b]pyridine 6-Cl, 2-(1-methylimidazole), 7-piperazine ~468.0 Kinase inhibition (e.g., JAK2)

Key Observations :

  • Indazole vs. Pyrazolo-pyrimidine : The indazole core (as in the target compound) lacks the pyrimidine ring present in Compound 2, reducing planarity but increasing metabolic stability due to fewer hydrogen-bonding sites .

Research Findings and Challenges

  • Stability: The chloro substituent in this compound enhances oxidative stability compared to non-halogenated analogs, as observed in related indazole derivatives .
  • Solubility Limitations : Piperazine improves aqueous solubility (logP ~2.1 predicted), but the indazole core’s hydrophobicity may necessitate formulation adjustments for in vivo use.
  • Isomerization Risks : Unlike pyrazolo-pyrimidine derivatives (e.g., Compound 2 → 6–8 via isomerization ), the target compound’s rigid indazole core minimizes stereochemical complications.

Preparation Methods

Cross-Coupling Reactions

Coupling Type Catalyst System Ligand Solvent Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O90°C, N₂60–75%
Buchwald-Hartwig Pd₂(dba)₃, XantphosToluene100°C, N₂70–80%

Key Steps :

  • Boronic Ester Synthesis : Piperazine boronic ester is prepared via transmetallation from piperazine and B₂Pin₂.

  • Coupling : React with 5-chloro-3-bromoindazole under Pd catalysis.

Alternative Routes and Functional Group Transformations

Reductive Amination

For secondary amine formation:

  • Aldehyde Intermediate : Generate 5-chloro-1H-indazole-3-carboxaldehyde via nitrosation.

  • Amination : React with piperazine in the presence of NaBH₃CN or H₂/Pd-C.

Reduction Agent Conditions Yield Reference
NaBH₃CN EtOH, AcOH, MgSO₄, 90°C52%
H₂/Pd-C MeOH, 50°C, 15 psi H₂70–80%

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel, eluent: CH₂Cl₂/MeOH (9:1).

  • Recrystallization : EtOAc/hexane or EtOH/H₂O.

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.82 (s, 1H), 7.29 (s, 1H), 3.04–3.07 (m, 3H), 2.59–2.65 (m, 2H)
MS m/z 236 [M+H]⁺ (for C₁₂H₁₅ClN₃)

Challenges and Optimization Strategies

  • Low Yields : Direct alkylation methods often suffer from competing side reactions. Use of protective groups (e.g., Boc) or microwave-assisted synthesis can improve efficiency.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling reactions.

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in large-scale production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Chloro-3-piperazin-1-YL-1H-indazole?

  • Answer : Synthesis typically involves multi-step reactions, such as:

  • Nucleophilic substitution : Reacting chloro-intermediates with piperazine derivatives under reflux conditions (e.g., acetonitrile with POCl₃, yielding ~80% as in ).
  • Alkylation : Introducing the piperazine moiety via alkylation reactions, similar to methods used for pyrazole-piperazine analogs ( ).
  • Condensation : Formaldehyde-mediated condensation under alkaline conditions to stabilize the indazole-piperazine linkage ( ).
  • Purification : Recrystallization (ethanol/ether) and TLC validation (toluene/ethyl acetate/water solvent systems) ensure purity .

Q. How is spectroscopic characterization performed for this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C-NMR : Assign peaks based on neighboring substituents (e.g., piperazine protons at δ 2.5–3.5 ppm; indazole aromatic protons at δ 7.0–8.5 ppm) ( ).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error ( ).
  • IR : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for piperazine) ( ).
  • Elemental analysis : Validate C, H, N, Cl content (e.g., ±0.3% deviation) .

Q. What purification strategies are effective for isolating the target compound?

  • Answer :

  • Recrystallization : Use ethanol or ether to isolate high-purity solids ( ).
  • TLC monitoring : Employ iodine vapor visualization with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm homogeneity ( ).
  • Column chromatography : Silica gel with gradient elution (not explicitly mentioned but inferred from analogous protocols).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer :

  • X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL), leveraging high-resolution data (>0.8 Å) ( ).
  • Validation : Check R-factor convergence (<0.05) and electron density maps for piperazine ring conformation and Cl-substituent orientation .

Q. How to address discrepancies between elemental analysis and spectroscopic data?

  • Answer :

  • Cross-validation : Compare HRMS (exact mass) with NMR integration ratios (e.g., reports 18.36% Cl found vs. 18.22% calculated).
  • Purity assessment : Use TLC/HPLC to detect impurities; recrystallize if contamination is suspected ( ).
  • Dynamic NMR : Resolve tautomerism or conformational flexibility in piperazine-indazole systems .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Answer :

  • Solvent optimization : Polar aprotic solvents (acetonitrile) enhance nucleophilicity ( ).
  • Catalysis : Lewis acids (e.g., TiCl₄) improve piperazine coupling efficiency ( ).
  • Temperature control : Reflux (80–100°C) balances reaction rate and decomposition ( ).
  • Table :
ConditionYieldReference
Acetonitrile, POCl₃80%
Alkaline formaldehyde65–75%

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Answer :

  • Core modifications : Replace Cl with F/CF₃ ( ) or vary piperazine substituents (e.g., methyl groups) ( ).
  • Biological testing : Screen analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand assays ( ).
  • Multi-step synthesis : Follow protocols for diarylpyrazole derivatives ( ).

Q. How to analyze synthetic byproducts or impurities?

  • Answer :

  • LC-MS : Identify m/z signals for unexpected adducts (e.g., isolated an 11% byproduct via HRMS).
  • Comparative NMR : Detect residual starting materials or dimerization products.
  • Impurity profiling : Reference pharmacopeial standards (e.g., EP impurities in ) .

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